N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole moiety, a 4-chlorophenyl group, and a sulfonyl-propanamide linkage, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzo[d]thiazole core, followed by the introduction of the 4-chlorophenyl group through sulfonylation. The final step involves the coupling of the propanamide moiety under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often utilized to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Explored for its anticancer properties and ability to modulate specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and triggering downstream effects. The benzo[d]thiazole moiety is known to interact with DNA and proteins, potentially leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: Known for its use as a fluorescent chemosensor.
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Studied for its anticancer properties.
Phenylboronic pinacol esters: Used in drug delivery and neutron capture therapy.
Uniqueness
N-(1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c17-11-5-7-12(8-6-11)24(21,22)10-9-15(20)19-16-18-13-3-1-2-4-14(13)23-16/h1-8H,9-10H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXSAOCRQAOFTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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